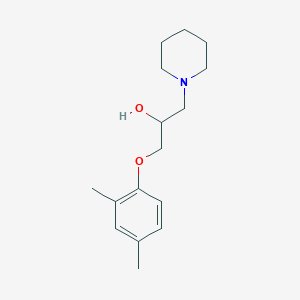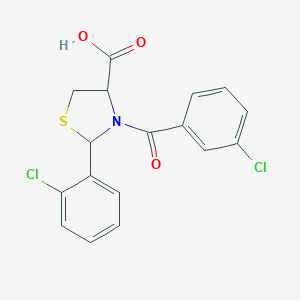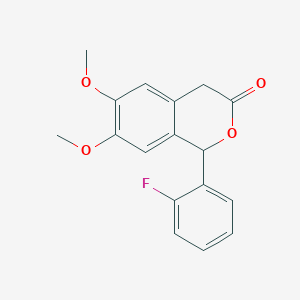![molecular formula C17H20ClNO5S B259210 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "DMXS" and is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.
科学研究应用
DMXS has been used in various scientific research applications, including as a potential anticancer agent, a modulator of ion channels, and a tool for studying the role of certain proteins in biological systems. DMXS has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMXS has been found to modulate the activity of ion channels such as the TRPV1 channel, which is involved in pain sensation. DMXS has also been used as a tool to study the role of the protein Hsp90 in biological systems.
作用机制
The mechanism of action of DMXS is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. DMXS has been shown to inhibit the activity of Hsp90, a protein involved in the folding and stabilization of other proteins. Additionally, DMXS has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes such as pain sensation.
Biochemical and Physiological Effects
DMXS exhibits a range of biochemical and physiological effects, including cytotoxicity against cancer cells, modulation of ion channel activity, and inhibition of Hsp90 activity. DMXS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMXS has been found to exhibit analgesic effects, potentially due to its modulation of ion channel activity.
实验室实验的优点和局限性
One advantage of using DMXS in lab experiments is its potent cytotoxicity against cancer cells, which makes it a potential candidate for the development of anticancer drugs. Additionally, DMXS has been found to exhibit modulatory effects on ion channels, which can be useful for studying the role of these channels in biological systems. However, one limitation of using DMXS in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research involving DMXS. One area of interest is the development of DMXS-based anticancer drugs, which could potentially exhibit greater efficacy and specificity compared to current chemotherapy treatments. Additionally, further research is needed to fully understand the mechanism of action of DMXS, which could lead to the development of new drugs targeting specific cellular processes. Finally, DMXS could potentially be used as a tool for studying the role of Hsp90 and other proteins involved in cellular processes.
合成方法
DMXS can be synthesized using a multi-step process that involves the reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
属性
产品名称 |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide |
|---|---|
分子式 |
C17H20ClNO5S |
分子量 |
385.9 g/mol |
IUPAC 名称 |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO5S/c1-22-15-7-4-12(10-17(15)24-3)8-9-19-25(20,21)13-5-6-14(18)16(11-13)23-2/h4-7,10-11,19H,8-9H2,1-3H3 |
InChI 键 |
NWJBJKXZSGQCIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)


![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)